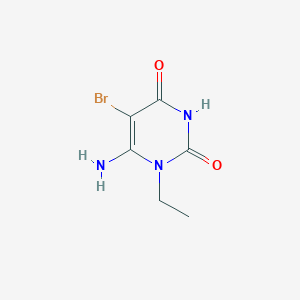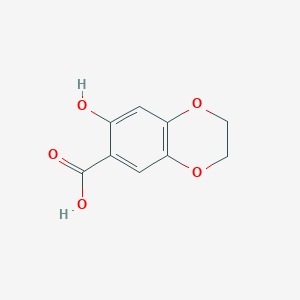![molecular formula C7H5N5 B134813 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile CAS No. 145837-57-6](/img/structure/B134813.png)
4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile is a heterocyclic compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo[1,5-A]pyrimidine core with an amino group at the 4-position and a carbonitrile group at the 3-position. The molecular formula of this compound is C7H5N5, and it has a molecular weight of 159.15 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile typically involves multi-component reactions. One common method is the Povarov reaction, which is an aza-Diels–Alder reaction followed by oxidation. This method starts with benzimidazole-2-arylimines and involves [1,3] sigmatropic rearrangement leading to dihydrobenzimidazo[1,2-A]pyrimidines . The reaction conditions often include the use of catalysts such as copper cations in ionic liquids, which provide a highly efficient and environmentally friendly approach .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the use of single-vessel, multi-component approaches with reusable catalysts is favored for its efficiency and reduced environmental impact .
化学反应分析
Types of Reactions: 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carbonitrile group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazo[1,5-A]pyrimidine derivatives, while substitution reactions can yield various substituted imidazo[1,5-A]pyrimidines .
科学研究应用
4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it can undergo the Dimroth rearrangement, which involves the isomerization of heterocycles through ring opening and closure processes . This rearrangement is catalyzed by acids or bases and is influenced by factors such as the degree of aza-substitution and the presence of electron-withdrawing groups .
相似化合物的比较
4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile can be compared with other similar compounds, such as:
Imidazo[1,5-A]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Azolo[1,5-A]pyrimidines: These compounds have similar heterocyclic structures and are known for their biological activities, including antiviral and anticancer properties.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other imidazo[1,5-A]pyrimidine derivatives .
属性
IUPAC Name |
4-aminoimidazo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-1-5-2-11-6-3-10-4-12(6)7(5)9/h2-4H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUHNTZJBFSTHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=C(N2C=N1)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)
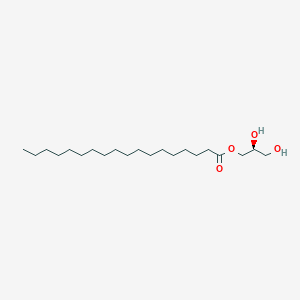
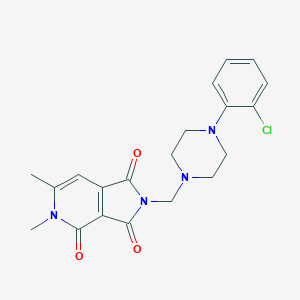

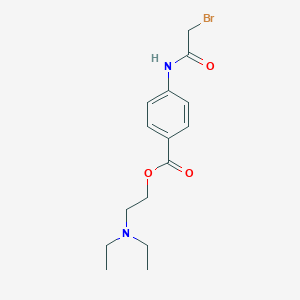
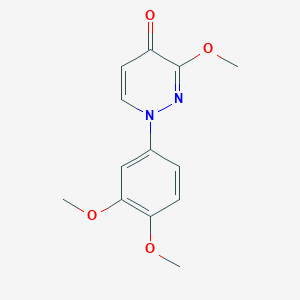
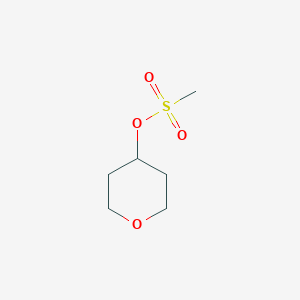


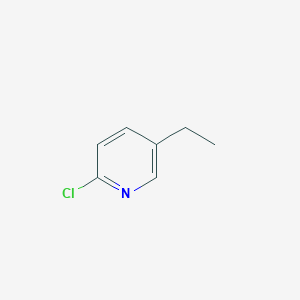
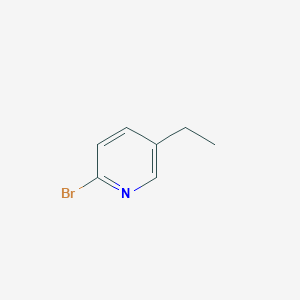
![5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B134763.png)
